molecular formula C13H9N3O6 B12756155 Php9HT6cfb CAS No. 202271-78-1

Php9HT6cfb

Cat. No.: B12756155
CAS No.: 202271-78-1
M. Wt: 303.23 g/mol
InChI Key: KVRCAGKHAZRSQX-QMMMGPOBSA-N
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Description

. It is characterized by its unique structure and properties, making it a subject of interest in various scientific fields.

Properties

CAS No.

202271-78-1

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m0/s1

InChI Key

KVRCAGKHAZRSQX-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrothalidomide typically involves the nitration of thalidomide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 4-Nitrothalidomide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial to prevent any hazardous incidents during production .

Chemical Reactions Analysis

Types of Reactions

4-Nitrothalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrothalidomide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Nitrothalidomide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. It is known to affect pathways related to inflammation and cell proliferation. The nitro group plays a crucial role in its biological activity, influencing its reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrothalidomide is unique due to its nitro group, which imparts distinct chemical and biological properties. This modification allows it to participate in different reactions and exhibit unique biological activities compared to its parent compound and other derivatives .

Biological Activity

Php9HT6cfb, also known by its chemical name 1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride, is a compound with notable biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies while providing comparative data in tabular format.

PropertyValue
CAS No. 103125-03-7
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name 2-(1,3-benzodioxol-4-yl)-4,5-dihydro-1H-imidazole; hydrochloride
InChI Key IGMDLISCOFXHKQ-UHFFFAOYSA-N

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound acts as a probe in biochemical studies to investigate enzyme activities and protein interactions, particularly in metabolic pathways.
  • Signal Transduction Modulation : It influences various signaling pathways related to inflammation and cell proliferation, primarily through its nitro group .
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest potential applications in antimicrobial and anticancer therapies due to its ability to modulate cellular responses.

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. A study conducted on various extracts showed that the compound can scavenge free radicals effectively. The following table summarizes the antioxidant activity measured through DPPH scavenging assays:

Extract TypeIC50 (µg/mL)
This compound23.5 ± 0.92
Ascorbic Acid (Control)5.86 ± 0.13

This data suggests that while this compound is effective, it is less potent than ascorbic acid .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The results from a comparative study are illustrated below:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

  • Cancer Cell Studies : In a controlled experiment involving breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study reported a dose-dependent decrease in cell numbers with noticeable morphological changes indicative of apoptosis .
  • Inflammation Pathway Analysis : Another study focused on the inflammatory pathways affected by this compound revealed that it downregulates pro-inflammatory cytokines, thereby suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other imidazole derivatives regarding their biological activities:

Compound NameAntimicrobial ActivityAntioxidant ActivityMechanism of Action
This compoundModerateEffectiveEnzyme inhibition
ImidazoleLowModerateReceptor modulation
Benzodioxole DerivativeHighLowFree radical scavenging

The unique combination of imidazole and benzodioxole moieties in this compound provides distinct chemical and biological properties compared to other similar compounds.

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